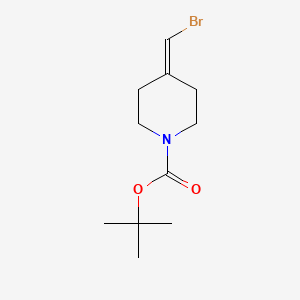

1-Boc-4-(Bromomethylene)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVCMYUDZHFNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CBr)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670498 | |

| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020329-80-9 | |

| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 4-Methylenepiperidine Scaffold

An In-depth Technical Guide to 1-Boc-4-(bromomethylene)piperidine: Properties, Synthesis, and Reactivity

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for targeting complex biological systems. Among its many derivatives, this compound has emerged as a particularly powerful and versatile building block.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, outline a robust synthetic pathway, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The strategic placement of a bromomethylene group (a vinyl bromide) on the Boc-protected piperidine core creates a synthetic linchpin, enabling the facile construction of complex molecular architectures, including spirocyclic systems and other key pharmacophores.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity, preventing unwanted side reactions at the piperidine nitrogen while allowing for its straightforward deprotection under mild acidic conditions later in a synthetic sequence.[2]

PART 1: Core Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis. This section details the key physical, chemical, and safety data for this compound.

Structural and Chemical Properties

This compound, systematically named tert-butyl 4-(bromomethylene)piperidine-1-carboxylate, is characterized by the presence of an exocyclic vinyl bromide attached to a piperidine ring protected at the nitrogen atom with a Boc group.

Caption: Structure of this compound.

The key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1020329-80-9 | [3][4] |

| Molecular Formula | C₁₁H₁₈BrNO₂ | [3] |

| Molecular Weight | 276.17 g/mol | [3] |

| MDL Number | MFCD01632525 | [3] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Storage | Sealed in dry, 2-8°C | [3] |

Safety and Handling

As with any brominated organic compound, appropriate safety precautions are essential. The primary hazards are associated with ingestion and skin/eye contact.

-

Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Operational Recommendations:

-

Always handle this reagent in a well-ventilated fume hood.[5][6]

-

Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[5][8]

-

In case of a spill, clean up immediately using appropriate absorbent materials and dispose of waste in accordance with local regulations.[5]

PART 2: Synthesis and Mechanism

The synthesis of this compound is typically achieved from the readily available N-Boc-4-piperidone via a Wittig-type olefination reaction. The use of a brominated phosphonium ylide allows for the direct installation of the bromomethylene group.

Synthetic Workflow: Wittig Olefination

The conversion of the ketone to the vinyl bromide is a cornerstone transformation. A common and effective method involves the reaction of N-Boc-4-piperidone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted based on laboratory-specific conditions and scale.

-

Ylide Generation: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) (1.1 eq), dropwise. The formation of the deep red/orange ylide indicates successful deprotonation.

-

Allow the mixture to stir at -78 °C for 30-60 minutes.

-

Olefination: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

PART 3: Reactivity and Applications in C-C Bond Formation

The synthetic utility of this compound lies in its capacity to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The vinyl bromide moiety is an excellent substrate for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon bonds with high efficiency and selectivity.[9][10]

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for coupling organoboron compounds with organohalides.[10][11] Using this compound, researchers can readily attach aryl or vinyl groups to the 4-position of the piperidine ring, generating substituted 4-methylenepiperidine derivatives.

Reaction Scheme: R-B(OH)₂ + this compound --[Pd Catalyst, Base]--> R-(4-methylenepiperidine-1-Boc)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality in Protocol Design:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) is used. The choice of ligand is critical; bulky, electron-rich phosphines accelerate the oxidative addition and reductive elimination steps.[12]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[11]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Heck-Mizoroki Coupling

The Heck reaction couples the vinyl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a more substituted alkene.[9][13] This reaction allows for the extension of the carbon framework at the methylene position.

Reaction Scheme: R-CH=CH₂ + this compound --[Pd Catalyst, Base]--> R-CH=CH-CH=(4-methylenepiperidine-1-Boc)

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Causality in Protocol Design:

-

Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]

-

Stereoselectivity: The reaction typically yields the E-isomer (trans) of the newly formed double bond due to steric considerations in the transition state of the β-hydride elimination step.[13]

-

Additives: In some cases, halide scavengers like silver salts can be added to promote a cationic pathway, which can alter reactivity and selectivity.[14]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize conjugated enynes by reacting the vinyl bromide with a terminal alkyne.[15][16] This reaction is invaluable for creating rigid scaffolds found in organic materials and complex natural products.

Reaction Scheme: R-C≡CH + this compound --[Pd/Cu Catalyst, Base]--> R-C≡C-CH=(4-methylenepiperidine-1-Boc)

Caption: Simplified dual catalytic cycles in Sonogashira coupling.

Causality in Protocol Design:

-

Dual Catalysis: The reaction uniquely employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[16][17]

-

Role of Copper: The copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, which is the rate-limiting step in many copper-free variants.[18]

-

Base: An amine base, such as diethylamine or triethylamine, is typically used. It serves both to deprotonate the alkyne and to act as the solvent.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the efficient construction of complex, high-value molecules. Its well-defined structure, featuring a stable protecting group and a reactive vinyl bromide handle, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions. By mastering its synthesis and reactivity, researchers in pharmaceutical and materials science can unlock new pathways to novel chemical entities, accelerating the pace of discovery and innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. bldpharm.com [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Heck Reaction [organic-chemistry.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Boc-4-(bromomethylene)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(bromomethylene)piperidine, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number, and offers a deep dive into its synthesis via the Wittig reaction, complete with a step-by-step experimental protocol. Furthermore, it outlines methods for purification and characterization, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and FT-IR). The guide also explores the pivotal role of the Boc protecting group and discusses the potential applications of this versatile building block in the development of novel therapeutics, particularly those featuring the 4-substituted piperidine motif. Safety considerations for handling the necessary reagents are also addressed to ensure safe laboratory practices.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility allows for optimal binding to a wide range of biological targets.[3] Specifically, 4-substituted piperidines are crucial components in many drug candidates, contributing to their pharmacological activity and pharmacokinetic properties.[4][5] The ability to introduce diverse functionalities at the 4-position makes these derivatives highly sought-after building blocks in drug discovery programs.[3]

This compound (CAS Number: 1020329-80-9 ) is a key intermediate that provides a reactive exocyclic double bond, enabling a variety of subsequent chemical transformations for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental in synthetic strategies, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1020329-80-9 |

| Molecular Formula | C₁₁H₁₈BrNO₂ |

| Molecular Weight | 276.17 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) |

| Stability | Stable under standard conditions; should be stored in a cool, dry place |

Synthesis of this compound via the Wittig Reaction

The most common and efficient method for the synthesis of this compound is the Wittig reaction.[8][9] This powerful olefination reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[10][11] In this case, 1-Boc-4-piperidone is reacted with the ylide generated from (bromomethyl)triphenylphosphonium bromide.

Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[8] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[12] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction.[11]

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol

This protocol outlines a plausible procedure for the synthesis of this compound based on established Wittig reaction methodologies.[13][14]

Part A: Preparation of the Wittig Reagent (Phosphonium Ylide)

-

Preparation of (Bromomethyl)triphenylphosphonium Bromide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene. Add dibromomethane and heat the mixture to reflux for several hours.[15] The phosphonium salt will precipitate as a white solid.[16] Filter the solid, wash with cold toluene, and dry under vacuum.

Caption: Synthesis of the Phosphonium Salt.

Part B: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).[13] Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, dropwise to the suspension. The formation of the ylide is typically indicated by a color change. Stir the mixture at 0 °C for 1-2 hours.

-

Reaction with Ketone: In a separate flask, dissolve 1-Boc-4-piperidone in anhydrous THF.

-

Slowly add the solution of 1-Boc-4-piperidone to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[13]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove completely.[17] Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[18] Alternatively, recrystallization from a suitable solvent system can be employed.[19]

Characterization and Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[20][21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~5.5-6.0 | 1H, singlet, =CHBr |

| ~3.4-3.6 | 4H, multiplet, -CH₂-N-CH₂- |

| ~2.2-2.4 | 4H, multiplet, -CH₂-C-CH₂- |

| 1.46 | 9H, singlet, -C(CH₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Assignment |

| ~2975, 2860 | C-H stretching (alkane) |

| ~1690 | C=O stretching (urethane) |

| ~1640 | C=C stretching (alkene) |

| ~1420 | C-H bending (methylene) |

| ~1160 | C-N stretching |

| ~880 | =C-H bending (exocyclic methylene) |

| ~650 | C-Br stretching |

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[25] Its key advantages include:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.[7]

-

Ease of Removal: It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which are orthogonal to many other protecting groups.[7]

-

Increased Solubility: The bulky and lipophilic nature of the Boc group often enhances the solubility of intermediates in organic solvents.

In the context of this compound, the Boc group deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base during the Wittig reaction and subsequent transformations.[6] This allows for selective reactions at the bromomethylene moiety.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in medicinal chemistry and organic synthesis. The exocyclic vinyl bromide functionality serves as a handle for a variety of chemical transformations, including:

-

Cross-Coupling Reactions: The vinyl bromide can participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce aryl, heteroaryl, and alkynyl substituents. This allows for the rapid generation of diverse libraries of 4-substituted piperidines for structure-activity relationship (SAR) studies.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to introduce a range of functional groups.

-

Further Functionalization of the Double Bond: The double bond can undergo reactions such as epoxidation, dihydroxylation, and hydrogenation.

The resulting 4-substituted piperidine derivatives are valuable scaffolds for the development of novel therapeutics targeting a wide range of diseases, including those affecting the central nervous system (CNS), inflammation, and infectious diseases.[2][3]

Caption: Synthetic utility of this compound.

Safety and Handling

The synthesis and handling of this compound and its precursors require adherence to standard laboratory safety procedures.

-

(Bromomethyl)triphenylphosphonium bromide: This is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Strong Bases (n-BuLi, Potassium tert-butoxide): These reagents are highly reactive and corrosive. n-Butyllithium is pyrophoric and will ignite on contact with air. Handle these reagents under an inert atmosphere and with extreme caution.

-

Organobromine Compounds: These compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when working in a laboratory setting.[26]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex 4-substituted piperidines. Its preparation via the Wittig reaction is a reliable method, and the presence of the Boc protecting group allows for a wide range of selective chemical transformations. The ability to introduce diverse functionalities at the 4-position makes this compound a highly attractive intermediate for researchers in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of novel therapeutic agents.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. adichemistry.com [adichemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. Vinyl bromide(593-60-2) 1H NMR [m.chemicalbook.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. BOC Protection and Deprotection [bzchemicals.com]

- 26. youtube.com [youtube.com]

Foreword: The Strategic Importance of 1-Boc-4-(bromomethylene)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(bromomethylene)piperidine

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of pharmacologically active molecules. Its conformational pre-organization and ability to engage in key biological interactions make it a privileged structure. This compound (CAS No. 1020329-80-9) emerges as a particularly valuable and versatile building block.[1][2] The presence of a vinyl bromide moiety on the 4-position of the N-Boc protected piperidine ring provides a reactive handle for a multitude of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalizations. This guide offers a detailed exploration of its synthesis via the Wittig reaction, comprehensive characterization protocols, and field-proven insights for researchers and drug development professionals.

Part 1: Synthesis via the Wittig Olefination

The conversion of a carbonyl group to an alkene is a fundamental transformation in organic chemistry. For the synthesis of this compound, the Wittig reaction stands as the most reliable and widely adopted method.[3][4] This reaction utilizes a phosphorus ylide to convert the ketone functionality of N-Boc-4-piperidone into the target exocyclic vinyl bromide.

The Underlying Principle and Mechanistic Pathway

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, involves the reaction of an aldehyde or ketone with a phosphonium ylide.[3] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5]

The mechanism proceeds through several key steps:

-

Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, (bromomethyl)triphenylphosphonium bromide, using a strong base to form the phosphorus ylide. This ylide is a resonance-stabilized species with significant nucleophilic character on the carbon atom.[6][7]

-

Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This is now understood to proceed primarily via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[3][4]

-

Retro-[2+2] Cycloaddition: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition process.[3] This step breaks the C-P and C-O bonds, forming a new C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[5]

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for robustness, with built-in checks and explanations for key steps. The causality behind each choice is critical for troubleshooting and adaptation.

Workflow Diagram: Wittig Synthesis of this compound

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

The Versatile Reactivity of the Bromomethylene Group in N-Boc-Piperidines: A Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of the N-Boc-4-(bromomethylene)piperidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a cornerstone heterocyclic motif, present in a significant portion of approved pharmaceuticals. Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for targeting biological macromolecules. The introduction of a reactive handle, such as a bromomethylene group, at the 4-position of an N-Boc-protected piperidine creates a versatile building block, N-Boc-4-(bromomethylene)piperidine, poised for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the reactivity of the bromomethylene group within this scaffold. As Senior Application Scientists, we move beyond simple procedural listings to explain the underlying principles and rationale behind experimental design. This document is structured to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this key intermediate. We will delve into nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and the formation of more complex architectures such as spirocycles, all while considering the critical influence of the N-Boc protecting group.

The Dual Role of the N-Boc Protecting Group: Steric and Electronic Influence

The tert-butyloxycarbonyl (Boc) group is not merely a passive placeholder; it actively modulates the reactivity of the piperidine scaffold. Its influence is twofold:

-

Steric Hindrance: The bulky tert-butyl group can influence the approach of reagents to the piperidine ring and its substituents. While the 4-position is relatively remote from the nitrogen, the conformational dynamics of the Boc group can impact the transition states of certain reactions. Computational and experimental studies have shown that the N-Boc group can influence the rotational barriers and conformational preferences of the piperidine ring, which in turn can affect reactivity.[1][2]

-

Electronic Effects: The carbamate functionality of the Boc group is electron-withdrawing, which can decrease the nucleophilicity of the piperidine nitrogen. However, its effect on the remote bromomethylene group is more subtle. The partial double-bond character of the N-CO bond can flatten the piperidine ring, altering the orientation of the exocyclic methylene group and potentially influencing its reactivity in concerted reactions.[3][4]

Understanding these effects is paramount for predicting reaction outcomes and optimizing conditions. The stability of the Boc group to a wide range of nucleophilic and basic conditions, as well as its facile removal under acidic conditions, makes it an orthogonal and highly strategic choice in multi-step syntheses.[3][5]

Nucleophilic Substitution Reactions: The Foundation of Functionalization

The primary reactivity mode of the bromomethylene group is its susceptibility to nucleophilic attack, proceeding through a classic SN2 mechanism. This allows for the direct installation of a wide variety of functional groups.

Mechanistic Insight

The SN2 reaction at the exocyclic methylene carbon involves a backside attack by the nucleophile, leading to a concerted displacement of the bromide leaving group. The transition state is trigonal bipyramidal, and the reaction results in an inversion of configuration, although this is not relevant for an achiral starting material. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

Caption: Generalized SN2 mechanism.

Common Nucleophilic Transformations

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Yield (%) |

| Amine | Benzylamine | 4-(Aminomethyl)piperidine | 85-95 |

| Thiol | Sodium thiophenoxide | 4-(Thioether)piperidine | 90-98 |

| Alkoxide | Sodium methoxide | 4-(Alkoxymethyl)piperidine | 80-90 |

Experimental Protocols

This protocol describes the synthesis of N-Boc-4-((benzylamino)methyl)piperidine.

-

Reaction Setup: To a solution of N-Boc-4-(bromomethylene)piperidine (1.0 eq.) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq.) and benzylamine (1.2 eq.).

-

Reaction Execution: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

This protocol details the synthesis of N-Boc-4-((phenylthio)methyl)piperidine.

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium thiophenoxide (1.1 eq.) in anhydrous DMF (0.3 M). Add a solution of N-Boc-4-(bromomethylene)piperidine (1.0 eq.) in DMF dropwise at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is purified by flash chromatography (hexane/ethyl acetate) to yield the desired thioether.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

The vinyl bromide moiety of N-Boc-4-(bromomethylene)piperidine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. These reactions are cornerstones of modern synthetic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality in Catalyst and Base Selection: The choice of palladium catalyst and base is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands on the palladium center facilitate the rate-limiting oxidative addition step.[8] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and yield, depending on the solvent and substrates.[8]

Table 2: Comparison of Catalysts for Suzuki Coupling of 4-(bromomethylene)-N-Boc-piperidine with 4-Methoxyphenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 92 |

| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 88 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 75 |

-

Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-4-(bromomethylene)piperidine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M).

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[1][9]

Caption: Simplified catalytic cycles in Sonogashira coupling.

Causality in Reagent Roles: The palladium catalyst undergoes oxidative addition with the vinyl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine or diisopropylamine) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the product and regenerates the Pd(0) catalyst.[10]

-

Reaction Setup: In a Schlenk flask, combine N-Boc-4-(bromomethylene)piperidine (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Inert Atmosphere: Evacuate and backfill with argon.

-

Reagent Addition: Add anhydrous triethylamine (0.1 M) followed by phenylacetylene (1.5 eq.) via syringe.

-

Reaction Execution: Stir the mixture at 60 °C for 6 hours.

-

Workup and Purification: Cool the mixture, filter through a pad of Celite®, and wash with diethyl ether. Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to yield the enyne product.

Other Cross-Coupling Reactions: Heck and Stille Couplings

-

Heck Reaction: This reaction couples the bromomethylene group with an alkene, such as styrene, to form a diene. The reaction is typically carried out with a palladium catalyst and a base. The regioselectivity of the addition can be influenced by the steric and electronic properties of the alkene.[11][12]

-

Stille Reaction: The Stille coupling involves the reaction of the bromomethylene group (or more reactively, the corresponding iodomethylene derivative) with an organostannane reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.[1][9][13]

Formation of Organometallic Reagents

The bromomethylene group can be converted into an organometallic nucleophile through lithium-halogen exchange or Grignard reagent formation, enabling subsequent reactions with a variety of electrophiles.

Lithium-Halogen Exchange

Treatment with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange of the bromine atom for lithium. The resulting vinyllithium species is a potent nucleophile.

Causality of Low Temperature: These reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the alkyllithium on the Boc group or decomposition of the organolithium intermediate.[14][15]

-

Organolithium Formation: Dissolve N-Boc-4-(bromomethylene)piperidine (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise and continue stirring at -78 °C for 1 hour.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting aldehyde by flash chromatography.

Grignard Reagent Formation

While less common for vinyl bromides compared to aryl bromides, Grignard reagent formation can be achieved using activated magnesium (Rieke magnesium). The resulting Grignard reagent is less reactive than its organolithium counterpart but still a useful nucleophile.[4][16][17]

-

Grignard Formation: In a flame-dried flask under argon, add activated magnesium turnings. Add a solution of N-Boc-4-(bromomethylene)piperidine (1.0 eq.) in anhydrous THF dropwise. A small crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux.

-

Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of acetone (1.2 eq.) in THF dropwise.

-

Workup: After 1 hour, quench the reaction with saturated aqueous NH₄Cl. Extract with ether, wash with brine, dry, and concentrate.

-

Purification: Purify the tertiary alcohol product by column chromatography.

Synthesis of Spirocyclic Piperidines

The reactivity of the bromomethylene group can be harnessed to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[10][18][19]

Intramolecular Heck Reaction

If the N-Boc-piperidine scaffold is tethered to an alkene via a suitable linker attached to the bromomethylene group, an intramolecular Heck reaction can be employed for cyclization. This is a powerful method for constructing polycyclic systems containing a spiropiperidine core.[9][20]

Caption: General pathway for intramolecular Heck cyclization.

Intramolecular Alkylation

A common strategy involves an initial nucleophilic substitution on the bromomethylene group with a species containing a tethered nucleophile. Subsequent intramolecular cyclization then forms the spiro-ring. For example, reaction with the anion of 2-bromoaniline, followed by an intramolecular Heck reaction, can lead to spiro-indoline piperidines.

Conclusion

N-Boc-4-(bromomethylene)piperidine is a remarkably versatile and valuable building block in modern organic synthesis. The bromomethylene group serves as a reactive handle for a wide range of transformations, including nucleophilic substitutions, an array of palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents. The N-Boc protecting group plays a crucial role in modulating the reactivity of the system and ensuring compatibility with diverse reaction conditions. A thorough understanding of the principles and protocols outlined in this guide will enable chemists to strategically and efficiently incorporate the spiropiperidine motif and other complex architectures into their target molecules, accelerating the pace of discovery in drug development and materials science.

References

- 1. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ethz.ch [ethz.ch]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. bepls.com [bepls.com]

- 20. soc.chim.it [soc.chim.it]

Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of 1-Boc-4-(bromomethylene)piperidine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the pivotal synthetic intermediate, 1-Boc-4-(bromomethylene)piperidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related molecules. Furthermore, this guide outlines the underlying causality for experimental design in the spectroscopic analysis of such compounds and furnishes detailed, self-validating protocols for data acquisition.

Introduction: The Significance of this compound in Synthesis

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The functionalization of the piperidine ring is crucial for modulating the pharmacological profile of these molecules. This compound serves as a versatile building block, offering a reactive handle—the bromomethylene group—for a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the exocyclic double bond.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of multi-step synthetic campaigns. This guide provides a comprehensive overview of the expected spectroscopic data to confirm the successful synthesis and purity of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive evidence of its structure.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the Boc group and the piperidine ring, as well as the vinylic proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ (Boc) | ~1.46 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in a region with minimal overlap.[3] |

| -CH₂- (Piperidine, C2/C6) | ~3.4-3.6 | Triplet (broad) | 4H | Protons adjacent to the nitrogen are deshielded by the electron-withdrawing carbamate group. |

| -CH₂- (Piperidine, C3/C5) | ~2.4-2.6 | Triplet (broad) | 4H | Protons adjacent to the sp² carbon of the bromomethylene group are slightly deshielded. |

| =CHBr (Vinylic) | ~5.8-6.0 | Singlet | 1H | The vinylic proton is significantly deshielded due to its sp² hybridization and the presence of the electronegative bromine atom. |

Causality Behind Signal Characteristics: The large, sharp singlet for the Boc group around 1.46 ppm is a hallmark of successful N-protection.[3] The broadness of the piperidine proton signals can be attributed to the conformational chair-flipping of the piperidine ring at room temperature, which leads to an averaging of the axial and equatorial proton environments. The chemical shift of the vinylic proton is a key diagnostic signal, distinguishing it from the saturated precursor.

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| C =O (Boc) | ~155 | The carbonyl carbon of the carbamate group. |

| -C H₂- (Piperidine, C2/C6) | ~45 | Carbons adjacent to the nitrogen are deshielded. |

| -C H₂- (Piperidine, C3/C5) | ~35 | Aliphatic carbons in the piperidine ring. |

| =C HBr | ~110 | The sp² carbon bearing the bromine atom is shielded relative to the other vinylic carbon. |

| >C =CHBr | ~135 | The quaternary sp² carbon of the double bond. |

Expertise in Interpretation: The chemical shifts of the Boc group carbons are highly consistent across a wide range of molecules and serve as reliable internal markers. The two sp² signals, one quaternary and one methine, are definitive proof of the bromomethylene moiety.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O (Carbamate) | ~1690-1700 | Strong | The strong carbonyl stretch is a key indicator of the Boc protecting group. |

| C=C (Alkene) | ~1640-1660 | Medium | The stretching vibration of the exocyclic double bond. |

| C-H (sp³) | ~2850-2980 | Strong | C-H stretching of the piperidine ring and the Boc group. |

| C-N (Carbamate) | ~1160-1250 | Strong | The C-N stretch of the carbamate. |

| C-Br | ~550-650 | Medium-Strong | The C-Br stretching vibration. |

Trustworthiness of Data: The intense absorption band around 1690 cm⁻¹ is a highly reliable diagnostic for the presence of the Boc-carbamate functionality. The presence of a C=C stretch, in conjunction with the disappearance of the C=O stretch from the starting material (N-Boc-4-piperidone at ~1715 cm⁻¹), confirms the conversion to the olefin.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 276/278 | The protonated molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| [M-C₄H₈+H]⁺ | 220/222 | Loss of isobutylene from the Boc group is a very common fragmentation pathway. |

| [M-Boc+H]⁺ | 176/178 | Loss of the entire Boc group (100 amu). |

| [C₅H₉N]⁺ | 83 | Fragmentation of the piperidine ring. |

| [C₄H₉]⁺ | 57 | The tert-butyl cation, a hallmark of the Boc group. |

Authoritative Grounding in Fragmentation: The fragmentation of N-Boc protected amines is well-documented. The primary and most characteristic fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement or the loss of the entire Boc group (100 Da). The observation of the tert-butyl cation at m/z 57 is also a strong indicator of the Boc group's presence. The isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units is a definitive signature for the presence of a single bromine atom.

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate the high-quality spectroscopic data discussed above. These methods are standard in the field of organic synthesis and analytical chemistry.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectrum Acquisition

-

Sample Preparation: For a neat sample, place a small drop of the oily product between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR), place a drop directly on the ATR crystal.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Perform a background scan prior to running the sample.

-

Mass Spectrum Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Visualizing the Synthetic Pathway

The synthesis of this compound is most commonly achieved via a Wittig or Horner-Wadsworth-Emmons reaction starting from the readily available N-Boc-4-piperidone.

Caption: Synthetic routes to this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous compounds, offer a robust framework for the confirmation of its structure and purity. The outlined experimental protocols provide a clear and reliable methodology for obtaining this critical data. As a key intermediate in the synthesis of complex nitrogen-containing heterocycles, a thorough understanding of the spectroscopic properties of this compound is indispensable for researchers in the field of drug discovery and development.

References

- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 3. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

Stability and storage of 1-Boc-4-(Bromomethylene)piperidine

An In-depth Technical Guide to the Stability and Storage of 1-Boc-4-(Bromomethylene)piperidine

Abstract

This compound is a pivotal building block in modern medicinal chemistry, valued for its utility in constructing complex molecular architectures. However, its chemical utility is counterbalanced by inherent stability challenges stemming from its dual-functional nature: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a reactive vinyl bromide moiety. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. The core objective is to equip researchers, scientists, and drug development professionals with the technical insights required to ensure the integrity and reactivity of this compound throughout its lifecycle in the laboratory.

Introduction to a Bifunctional Reagent

The synthetic utility of this compound arises from the orthogonal reactivity of its key functional groups. The exocyclic vinyl bromide serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the Boc-protected piperidine nitrogen allows for controlled manipulation of the heterocyclic core.[1][2] This bifunctionality makes it a valuable precursor in the synthesis of novel therapeutics. However, the very features that make it synthetically attractive also render it susceptible to degradation if not handled with appropriate care. This document serves as a technical deep-dive into the molecule's stability profile, moving beyond standard safety data sheet (SDS) recommendations to explain the chemical principles behind its degradation and preservation.

Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential for its proper handling and for the design of analytical methods.

| Property | Value |

| Chemical Name | tert-butyl 4-(bromomethylene)piperidine-1-carboxylate |

| Synonyms | This compound |

| CAS Number | 1020329-80-9[3][4] |

| Molecular Formula | C₁₁H₁₈BrNO₂ |

| Molecular Weight | 276.17 g/mol |

| Appearance | Typically an off-white to pale yellow solid or oil |

| Storage Indication | Requires cold-chain transportation and storage.[3] |

Core Stability Analysis: A Tale of Two Functional Groups

The stability profile of this compound is dominated by the independent and synergistic lability of its Boc group and its bromomethylene moiety.

The Acid-Labile Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability under basic, nucleophilic, and many reductive conditions.[5][6] Its primary vulnerability, however, is its pronounced lability under acidic conditions.[7][8]

The mechanism of degradation involves protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the unprotected piperidine salt.[9] This process can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even trace acidic impurities in solvents or on glassware.[10] The resulting primary amine is a potential nucleophile that can lead to secondary degradation pathways.

The Reactive Bromomethylene Moiety

The exocyclic vinyl bromide is a reactive functional group susceptible to several degradation pathways.

-

Hydrolysis: While vinyl halides are generally more resistant to hydrolysis than their alkyl counterparts, the reaction can be catalyzed under certain conditions. Acidic conditions, in particular, can promote the hydrolysis of the vinyl bromide to an enol intermediate, which rapidly tautomerizes to the corresponding ketone, 1-Boc-4-oxopiperidine.[11] This represents a significant impurity that can complicate subsequent synthetic steps. Basic conditions are far less likely to promote this hydrolysis pathway.[11]

-

Radical-Mediated Decomposition: The carbon-bromine bond is susceptible to homolytic cleavage, particularly upon exposure to ultraviolet (UV) light or in the presence of radical initiators.[12][13] This generates a vinyl radical intermediate that can undergo a variety of non-selective reactions, including dimerization, polymerization, or hydrogen abstraction from solvents, leading to a complex mixture of impurities and a reduction in assay.[14]

The primary degradation pathways are visualized below.

Caption: Key Degradation Pathways for this compound.

Critical Factors Influencing Long-Term Stability

Based on the core chemical liabilities, the following environmental and chemical factors must be rigorously controlled.

-

pH and Acidity: This is the most critical factor. The compound exhibits low stability in acidic media due to the rapid cleavage of the Boc group.[10] All solvents, reagents, and apparatus must be verified to be free of acidic residues. The compound is significantly more stable under neutral to basic conditions.[5][6]

-

Light Exposure: Due to the potential for radical-mediated decomposition of the C-Br bond, exposure to light, especially UV wavelengths, must be strictly avoided.[15] Amber vials or containers wrapped in foil are mandatory for storage.

-

Temperature: Elevated temperatures can accelerate all degradation pathways. The commercial recommendation for "cold-chain transportation" underscores its thermal lability.[3] While specific kinetic data is not publicly available, empirical evidence strongly suggests that degradation rates increase significantly at ambient temperatures.

-

Atmosphere: The presence of oxygen, especially in combination with light or heat, can promote oxidative degradation pathways. While the piperidine ring is relatively stable, long-term storage should ideally be under an inert atmosphere (e.g., Argon, Nitrogen) to minimize oxidative stress and prevent moisture ingress.[16]

-

Moisture: The presence of water, particularly under acidic conditions, can facilitate the hydrolysis of the vinyl bromide to the ketone impurity.[11] Therefore, storage in a dry environment is crucial.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, the following protocols are recommended based on established chemical principles and supplier guidelines.

Long-Term Storage ( > 1 month)

-

Temperature: Store in a freezer at -20°C . For critical applications, storage at -80°C may be considered.

-

Container: Use a tightly sealed amber glass vial or a clear vial wrapped securely in aluminum foil.

-

Atmosphere: Before sealing, flush the vial headspace with a dry, inert gas such as Argon or Nitrogen.[16]

-

Location: Store in a dry, dark, and well-ventilated area designated for reactive chemicals, away from acids, bases, and strong oxidizing agents.[17][18]

Short-Term Handling and In-Use Stability

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold compound.

-

Weighing and Dispensing: Perform these operations as quickly as possible in a controlled environment (e.g., glove box or fume hood with low humidity). Minimize exposure to ambient light and air.

-

In Solution: Prepare solutions fresh for each use. While stability in solution is solvent-dependent, prolonged storage is not recommended. If a solution must be stored temporarily, it should be kept cold (0-4°C), protected from light, and used within 24 hours.

Experimental Protocols for Stability Assessment

To ensure the quality of the starting material, particularly for older batches or those with questionable storage history, a forced degradation study is a reliable method for assessing stability.

Protocol: Forced Degradation Study

This protocol is designed as a self-validating system to identify the primary degradation pathways and quantify stability under various stress conditions.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

Heating block or oven

-

UV lamp (e.g., 254 nm)

Workflow:

Caption: Experimental Workflow for Forced Degradation Studies.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile. This is the t=0 control sample.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as described in the workflow diagram.

-

Incubation: Incubate each sample for 24 hours under its specified condition.

-

Analysis: After incubation, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms to the t=0 control to determine the percentage of degradation and identify major degradant peaks.

Analytical Method: Purity Assessment by HPLC

A general-purpose reverse-phase HPLC method is suitable for monitoring the purity of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Summary of Potential Degradants

Proactive identification of potential impurities is key to troubleshooting synthetic reactions.

| Potential Degradant | Formation Pathway | Expected Elution (RP-HPLC) |

| 4-(Bromomethylene)piperidine | Acid-catalyzed deprotection | Significantly earlier (more polar) |

| 1-Boc-4-oxopiperidine | Hydrolysis of the vinyl bromide | Earlier (more polar) |

| Dimeric/Polymeric Species | Radical-mediated decomposition | Later (less polar, larger MW) or multiple peaks |

Conclusion

The stability of this compound is a manageable challenge that requires a proactive and scientifically informed approach. The primary threats to its integrity are acidic contamination and exposure to light , leading to deprotection and radical decomposition, respectively. Strict adherence to storage protocols—specifically, storage at -20°C under a dry, inert atmosphere and complete protection from light —is paramount. By implementing the handling procedures and analytical checks detailed in this guide, researchers can ensure the reliability of this valuable reagent, leading to more reproducible and successful synthetic outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1020329-80-9|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. crab.rutgers.edu [crab.rutgers.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. peptide.com [peptide.com]

The Architecture of Complexity: Key Building Blocks for Spirocyclic Piperidine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Piperidines in Drug Discovery

Spirocyclic piperidines represent a privileged structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage in drug design, enabling more precise and selective interactions with biological targets while often improving physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the key building blocks that serve as the foundation for constructing these complex and valuable scaffolds, offering field-proven insights for researchers and drug development professionals.

The strategic importance of spirocyclic piperidines lies in their ability to explore chemical space in three dimensions, a critical factor for achieving high target affinity and selectivity. Unlike flat, aromatic systems, the rigid, non-planar nature of the spirocyclic core allows for the precise positioning of substituents into protein binding pockets, often leading to enhanced potency and a more desirable pharmacological profile.

Core Principles of Spirocyclic Piperidine Synthesis: A Strategic Overview

The construction of the spirocyclic piperidine core is a testament to the ingenuity of modern synthetic chemistry. The selection of the appropriate building blocks is paramount and is dictated by the desired substitution pattern and the overall synthetic strategy. This guide will delve into the most prevalent and powerful building blocks, categorized by the nature of the bond disconnections and the type of spirocyclic system being assembled.

A generalized workflow for the synthesis of spirocyclic piperidines can be conceptualized as follows:

Figure 1: A generalized workflow for the synthesis of spirocyclic piperidines.

I. The Workhorses: Piperidone-Based Building Blocks

N-protected piperidones are arguably the most versatile and widely employed building blocks for spirocyclic piperidine synthesis. Their inherent reactivity, centered around the ketone functionality, allows for a diverse array of transformations to construct the spirocyclic core.

A. N-Boc-4-piperidone: A Foundation for Versatility

N-Boc-4-piperidone is a commercially available and highly versatile starting material. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for late-stage functionalization of the piperidine nitrogen.

Key Reactions and Mechanistic Insights:

-

Spiro-annulation via Aldol Condensation: The enolate of N-Boc-4-piperidone can react with a variety of bifunctional electrophiles to construct the second ring. For instance, reaction with a bis-electrophile like 1,3-dibromopropane in the presence of a strong base can lead to the formation of a spiro-fused cyclobutane ring. The choice of base is critical to control the equilibrium between the kinetic and thermodynamic enolates, thus influencing the regioselectivity of the initial alkylation.

-

Pictet-Spengler Reaction for Spiroindolines: Condensation of N-Boc-4-piperidone with tryptamine or its derivatives, followed by acid-catalyzed cyclization, provides a powerful route to spiro-indoline piperidine scaffolds. This reaction proceeds through an initial iminium ion formation, which is then attacked by the electron-rich indole ring.

Experimental Protocol: Synthesis of a Spiro-oxindole Piperidine

This protocol details the synthesis of a spiro-oxindole piperidine, a common motif in drug candidates, starting from N-Boc-4-piperidone.

-

Step 1: Knoevenagel Condensation:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and collect the precipitated product by filtration.

-

-

Step 2: Reduction and Spirocyclization:

-

The resulting adduct is then subjected to reduction, typically with sodium borohydride, to reduce the double bond and the oxindole carbonyl in a single step, leading to the desired spiro-oxindole piperidine.

-

| Step | Reactants | Reagents | Typical Yield | Purity (by HPLC) |

| 1 | N-Boc-4-piperidone, Isatin | Piperidine, Ethanol | 85-95% | >98% |

| 2 | Knoevenagel adduct | Sodium borohydride, Methanol | 70-85% | >99% |

II. Building from Acyclic Precursors: The Power of Intramolecular Reactions

An alternative and highly effective strategy involves the construction of the piperidine ring and the spirocenter in a single, elegant intramolecular cyclization event. This approach often relies on carefully designed acyclic precursors containing all the necessary atoms for the final spirocyclic system.

A. Intramolecular Heck Reaction: A Palladium-Catalyzed Approach

The intramolecular Heck reaction has emerged as a powerful tool for the synthesis of spirocyclic piperidines. This reaction involves the palladium-catalyzed cyclization of an acyclic precursor containing a vinyl or aryl halide and a suitably positioned alkene.

Mechanistic Considerations:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. This is followed by intramolecular carbopalladation onto the tethered alkene, forming a new carbon-carbon bond and the spirocyclic core. The cycle is completed by a β-hydride elimination step, regenerating the palladium(0) catalyst.

Figure 2: Catalytic cycle of the intramolecular Heck reaction for spirocyclic piperidine synthesis.

III. The elegance of [3+3] Cycloadditions

[3+3] cycloaddition reactions offer a convergent and highly efficient route to functionalized piperidine rings, including spirocyclic variants. These reactions involve the combination of a three-carbon dielectrophile with a three-carbon dinucleophile.

A. Azomethine Ylides as Key Intermediates

A powerful strategy involves the in situ generation of an azomethine ylide from an N-substituted piperidine derivative, which then undergoes a [3+3] cycloaddition with a suitable dipolarophile. This approach allows for the rapid construction of complex polycyclic systems containing a spirocyclic piperidine core.

Experimental Workflow: [3+3] Cycloaddition for Spiro-piperidine Synthesis

-

Precursor Synthesis: The synthesis begins with the preparation of an N-alkenyl piperidine derivative.

-

Azomethine Ylide Formation: Treatment of the N-alkenyl piperidine with a suitable initiator, such as a Lewis acid or photolysis, generates the azomethine ylide.

-

Cycloaddition: The in situ generated ylide reacts with a dipolarophile, such as an activated alkene or alkyne, to afford the spirocyclic piperidine product.

Conclusion: A Future of Innovation

The synthesis of spirocyclic piperidines is a dynamic and evolving field. The building blocks and strategies outlined in this guide represent the current state-of-the-art, providing a solid foundation for researchers in drug discovery and development. As our understanding of chemical reactivity deepens and new synthetic methods emerge, we can anticipate the development of even more efficient and versatile approaches to these valuable molecular architectures. The continued exploration of novel building blocks and synthetic strategies will undoubtedly unlock new possibilities in the design of next-generation therapeutics.

Role of 1-Boc-4-(Bromomethylene)piperidine in medicinal chemistry

An In-depth Technical Guide to the Role of 1-Boc-4-(bromomethylene)piperidine in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and highly valuable building block in modern medicinal chemistry. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and authoritative resource for incorporating this reagent into drug discovery programs.

Introduction: The Strategic Value of a Functionalized Piperidine Scaffold